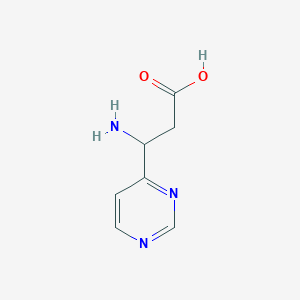
3-Amino-3-(pyrimidin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(pyrimidin-4-yl)propanoic acid is a compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol This compound features a pyrimidine ring attached to a propanoic acid backbone, with an amino group at the third position
Métodos De Preparación
The synthesis of 3-Amino-3-(pyrimidin-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of pyrimidine derivatives with appropriate amino acids under controlled conditions . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. For instance, the use of specific catalysts and solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
3-Amino-3-(pyrimidin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The amino and pyrimidine groups can participate in substitution reactions, forming a variety of derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, palladium on carbon for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Amino-3-(pyrimidin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
3-Amino-3-(pyrimidin-4-yl)propanoic acid can be compared with other similar compounds, such as:
4-Pyridinepropanoic acid: This compound has a similar propanoic acid backbone but features a pyridine ring instead of a pyrimidine ring.
3-(2-amino-1,3-thiazol-5-yl)propanoic acid: This compound contains a thiazole ring and is used in different research applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, making it a valuable compound for various scientific studies.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
3-amino-3-pyrimidin-4-ylpropanoic acid |
InChI |
InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2,(H,11,12) |
Clave InChI |
LYRXIBJNBNFTEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN=C1C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


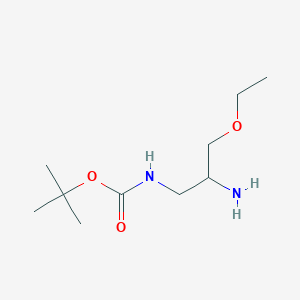
![4,4,5,5-Tetramethyl-2-(3-methylbenzo[b]thiophen-7-yl)-1,3,2-dioxaborolane](/img/structure/B13634661.png)
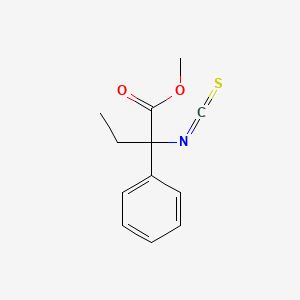


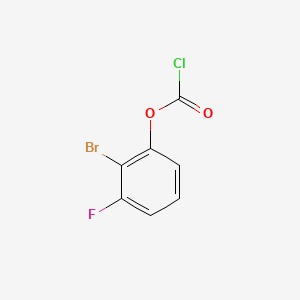



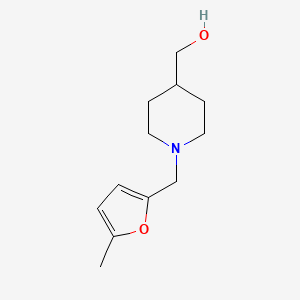


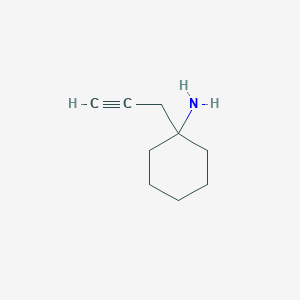
![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
